molecular formula C13H19NO3S B3068983 (R)-(-)-Acryloyl-2,10-camphorsultam CAS No. 94594-91-9

(R)-(-)-Acryloyl-2,10-camphorsultam

Cat. No. B3068983
CAS RN: 94594-91-9
M. Wt: 269.36 g/mol
InChI Key: QYWKUFBZHFLMBU-GIPNMCIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-(-)-Acryloyl-2,10-camphorsultam (ACS) is a synthetic sultam compound derived from camphor. ACS is a chiral compound, meaning it has the ability to rotate the plane of polarized light, which makes it useful in a variety of scientific applications. ACS has been used in the synthesis of a variety of compounds and has been studied for its potential biological applications.

Scientific Research Applications

Overview

(R)-(-)-Acryloyl-2,10-camphorsultam is a compound used in various scientific and industrial applications due to its unique chemical properties. While direct studies specifically on this compound are limited, research on related acrylamide compounds provides insights into the potential applications and considerations for this chemical in scientific research.

Applications in Polymer Science and Environmental Health

Acrylamide, a related compound, plays a significant role in the production of polymers and copolymers, with applications in water treatment, paper processing, and mineral processing. The synthesis of polyacrylamide, for example, demonstrates the utility of acrylamide derivatives in creating materials with specific properties for industrial and environmental applications (Taeymans et al., 2004). Additionally, the environmental and health aspects of acrylamide exposure, particularly its neurotoxic effects, highlight the importance of understanding the biological interactions and safety considerations associated with its use (Pennisi et al., 2013).

Biomedical and Dental Applications

In the field of biomedical engineering, acrylamide derivatives are explored for their potential in creating bio-compatible materials. The study of acrylamide's interaction with biological systems, including its metabolism, developmental, reproductive effects, and its genotoxicity and carcinogenicity, is crucial for developing safe and effective medical devices and treatments (Dearfield et al., 1988). Furthermore, the application of acrylamide in dental materials, such as in the curing mechanisms of resin-based composites used in esthetic dentistry, showcases the compound's versatility in healthcare applications (Kwon et al., 2012).

properties

IUPAC Name

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h4,9-10H,1,5-8H2,2-3H3/t9-,10-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWKUFBZHFLMBU-GIPNMCIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107953
Record name 1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94594-91-9
Record name 1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94594-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-Acryloyl-2,10-camphorsultam
Reactant of Route 2
Reactant of Route 2
(R)-(-)-Acryloyl-2,10-camphorsultam
Reactant of Route 3
(R)-(-)-Acryloyl-2,10-camphorsultam
Reactant of Route 4
(R)-(-)-Acryloyl-2,10-camphorsultam
Reactant of Route 5
(R)-(-)-Acryloyl-2,10-camphorsultam
Reactant of Route 6
(R)-(-)-Acryloyl-2,10-camphorsultam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.